2-Amino-1,3-benzothiazole-4-carboxylic acid
Overview
Description
“2-Amino-1,3-benzothiazole-4-carboxylic acid” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “2-Amino-1,3-benzothiazole-4-carboxylic acid”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis
Benzothiazoles, including “2-Amino-1,3-benzothiazole-4-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed C-N coupling . They can also form complexes with certain metals .Scientific Research Applications
Synthesis and Biological Applications
2-Amino-1,3-benzothiazole-4-carboxylic acid derivatives are significant in the synthesis of various compounds with potential biological activities. The compound has been used to synthesize N-substituted-3-chloro-2-azetidinones, which demonstrated good to moderate antibacterial activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. However, these compounds did not show significant antifungal activity against the tested fungal species (Chavan & Pai, 2007). Another study involved the synthesis of new pyridine derivatives using 2-Amino substituted benzothiazoles, which exhibited variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat & Shaikh, 2011).
Antitumor Applications
In cancer research, amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles have been explored for their antitumor properties. These prodrugs have shown potential in overcoming the limitations posed by drug lipophilicity, improving water solubility, and maintaining chemical stability. They have demonstrated significant growth inhibitory potency in vitro and are suitable for preclinical evaluation (Bradshaw et al., 2002). Furthermore, the antitumor benzothiazoles have been found to induce DNA adduct formation in sensitive tumor cells, suggesting a potential mechanism for their antitumor activity (Leong et al., 2003).
properties
IUPAC Name |
2-amino-1,3-benzothiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIIHMHPBWHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663248 | |
Record name | 2-Amino-1,3-benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-benzothiazole-4-carboxylic acid | |
CAS RN |
339571-41-4 | |
Record name | 2-Amino-1,3-benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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